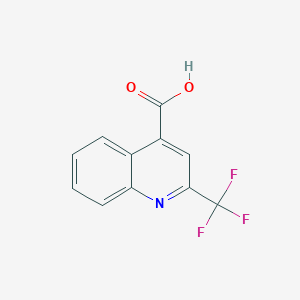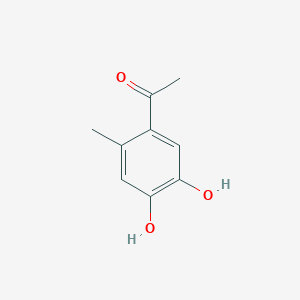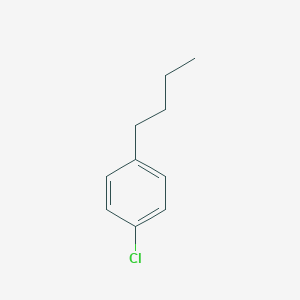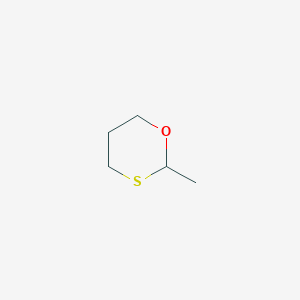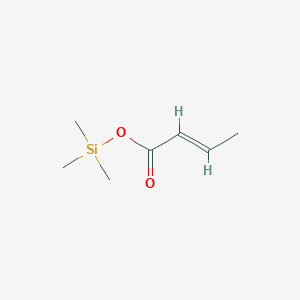![molecular formula C15H11NO4 B102298 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one CAS No. 17014-46-9](/img/structure/B102298.png)
11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one, also known as DMAC, is a synthetic organic compound that has been widely used in scientific research. It belongs to the class of acridine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is not fully understood. However, it has been found to have DNA intercalating properties and has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has also been found to induce apoptotic cell death in cancer cells.
Biochemical and Physiological Effects:
11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been found to have various biochemical and physiological effects. It has been shown to have anticancer properties and has been found to induce apoptotic cell death in cancer cells. 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has also been found to have DNA binding properties and has been used in the study of DNA intercalation. Additionally, 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been found to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has also been extensively studied and has been found to have various biochemical and physiological effects, making it a useful tool in scientific research. However, 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one also has some limitations. It is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been found to have cytotoxic effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one. One area of research could be the development of new drugs based on 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one. 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been found to have anticancer properties, and further research could lead to the development of new cancer treatments. Additionally, 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been used in the study of DNA intercalation, and further research could lead to a better understanding of the mechanisms involved in DNA replication and transcription. Finally, 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one could be used in the development of new materials, such as sensors or electronic devices, due to its unique properties.
Conclusion:
In conclusion, 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is a synthetic organic compound that has been extensively studied for its potential use in various scientific research applications. It has been found to have anticancer properties and has been used in the study of DNA intercalation. 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has various biochemical and physiological effects, making it a useful tool in scientific research. However, it also has some limitations, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one can be synthesized by the reaction of 5-methyl-2-nitrophenol with ethyl acetoacetate in the presence of potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one. The synthesis method of 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been well-established and has been used in numerous scientific studies.
Applications De Recherche Scientifique
11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been extensively studied for its potential use in various scientific research applications. It has been found to have anticancer properties and has been used in cancer research. 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has also been used in the synthesis of other compounds and in the development of new drugs. Additionally, 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been used in the study of DNA intercalation and has been found to have DNA binding properties.
Propriétés
IUPAC Name |
11-hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-16-9-5-3-2-4-8(9)13(17)12-10(16)6-11-15(14(12)18)20-7-19-11/h2-6,18H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCGWAKRFUFIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



